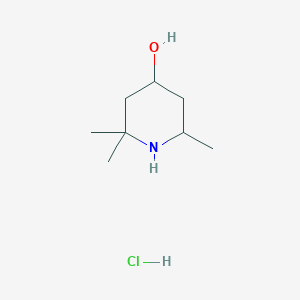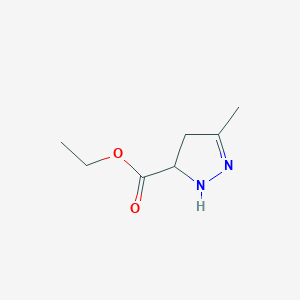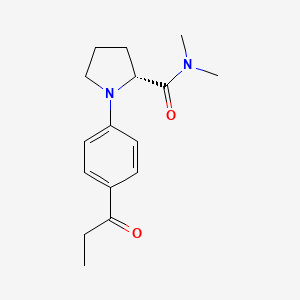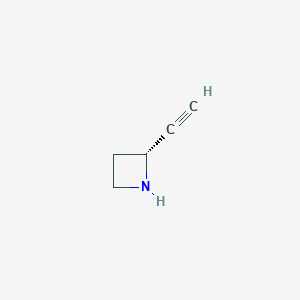
(2R)-2-Ethynylazetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Ethynylazetidine is a chiral azetidine derivative characterized by the presence of an ethynyl group at the second carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Ethynylazetidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable azetidine precursor.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the (2R)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions, followed by efficient chiral resolution processes to ensure high enantiomeric purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2R)-2-Ethynylazetidine can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The nitrogen atom in the azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or halides can be used in the presence of suitable bases or catalysts.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted azetidines with various functional groups.
科学的研究の応用
(2R)-2-Ethynylazetidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with unique properties, such as polymers and nanomaterials.
作用機序
The mechanism of action of (2R)-2-Ethynylazetidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl group can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(2S)-2-Ethynylazetidine: The enantiomer of (2R)-2-Ethynylazetidine, with similar chemical properties but different biological activities due to its chiral nature.
Azetidine: The parent compound without the ethynyl group, used as a reference for studying the effects of the ethynyl substitution.
Propargylamine: A compound with a similar ethynyl group but different structural framework, used for comparison in reactivity studies.
Uniqueness
This compound is unique due to its chiral nature and the presence of the ethynyl group, which imparts distinct reactivity and binding properties
特性
分子式 |
C5H7N |
|---|---|
分子量 |
81.12 g/mol |
IUPAC名 |
(2R)-2-ethynylazetidine |
InChI |
InChI=1S/C5H7N/c1-2-5-3-4-6-5/h1,5-6H,3-4H2/t5-/m0/s1 |
InChIキー |
ZZDARAJSBNOCGZ-YFKPBYRVSA-N |
異性体SMILES |
C#C[C@H]1CCN1 |
正規SMILES |
C#CC1CCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid](/img/structure/B15204266.png)
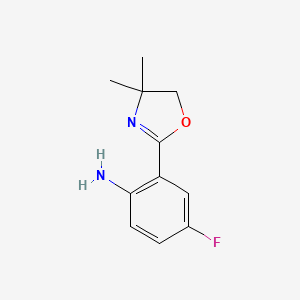
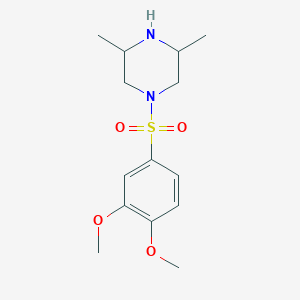
![2-(Difluoromethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B15204297.png)


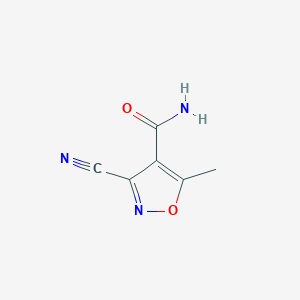
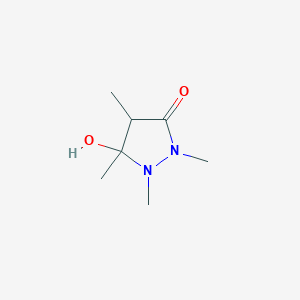
![7-Bromo-2,6-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B15204324.png)
